molecular formula C9H17NO2 B1366036 2-Methyl-3-piperidin-1-ylpropanoic acid CAS No. 24007-12-3

2-Methyl-3-piperidin-1-ylpropanoic acid

Cat. No. B1366036
CAS RN: 24007-12-3
M. Wt: 171.24 g/mol
InChI Key: FNXJEHJSDJHSFC-UHFFFAOYSA-N
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Description

“2-Methyl-3-piperidin-1-ylpropanoic acid” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 g/mol . This compound is used in various scientific research, enabling breakthroughs in various fields.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-piperidin-1-ylpropanoic acid” is represented by the formula C9H17NO2 . This indicates that it contains 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3-piperidin-1-ylpropanoic acid” include a molecular weight of 171.24 g/mol . It is stored at a temperature of 28°C .

Scientific Research Applications

Cancer Treatment Potential

2-Methyl-3-piperidin-1-ylpropanoic acid and its derivatives have been explored for their potential in cancer treatment. A study describes a compound similar to 2-Methyl-3-piperidin-1-ylpropanoic acid as an Aurora kinase inhibitor, which may be useful in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Pharmacodynamics of Muscle Relaxants

The compound Tolperisone, which is closely related to 2-Methyl-3-piperidin-1-ylpropanoic acid, has been used for over forty years as a muscle relaxant. Research has summarized its basic pharmacodynamic effects and its molecular mechanism of action, particularly on sodium and calcium channels (K. Tekes, 2014).

Synthesis of Piperidine-related Alkaloids

2-Methyl-3-piperidin-1-ylpropanoic acid derivatives have been examined as chiral building blocks for synthesizing piperidine-related alkaloids, which are significant in pharmaceutical research. These alkaloids were synthesized using intramolecular iodocarbamation as a key step (H. Takahata et al., 2002).

Neurotransmitter Analog Synthesis

Research has been conducted on synthesizing analogues of the inhibitory neurotransmitter GABA using piperidin-4-ylphosphinic acid and related compounds. This research aids in understanding neurotransmitter mechanisms and can contribute to the development of new therapeutic agents (J. Kehler et al., 1998).

Safety And Hazards

“2-Methyl-3-piperidin-1-ylpropanoic acid” may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Peptide drugs, including piperidine derivatives, have been extended to several disease therapeutic areas, including anti-infection, anti-tumor, physiological regulation, pain, heart failure, osteoporosis, diabetes, vaccines, etc . It can be expected that peptide drugs may replace existing small molecule chemical drugs in the near future .

properties

IUPAC Name

2-methyl-3-piperidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(9(11)12)7-10-5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXJEHJSDJHSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406283, DTXSID801292735
Record name 2-methyl-3-piperidin-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Methyl-1-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(piperidin-1-yl)propanoic acid

CAS RN

31035-70-8, 24007-12-3
Record name α-Methyl-1-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31035-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-3-piperidin-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Methyl-1-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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